molecular formula C12H17N3O3 B7429645 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide

2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide

Cat. No. B7429645
M. Wt: 251.28 g/mol
InChI Key: VBOFPKXWOQXOLB-UHFFFAOYSA-N
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Description

2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide, also known as Mecarbinate, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of benzamide and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide is believed to exert its effects by inhibiting the activity of certain enzymes in the body. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and cell growth. By inhibiting HDAC activity, 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide may be able to modulate gene expression and cell growth, making it a potentially useful tool in cancer research and drug discovery.
Biochemical and Physiological Effects:
2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide has been found to exhibit various biochemical and physiological effects. In addition to its HDAC inhibitory activity, it has been found to induce apoptosis (programmed cell death) in cancer cells and to modulate neurotransmitter release in the brain. It has also been shown to have potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the key advantages of 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide is its specificity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in gene expression and cell growth. However, like any chemical compound, 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide has certain limitations. For example, it may have off-target effects that could complicate experimental results. Additionally, its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide. One area of interest is its potential use in cancer research, where it may be able to induce apoptosis in cancer cells and inhibit tumor growth. Another area of interest is its potential use in neuroscience, where it may be able to modulate neurotransmitter release and potentially be useful in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide and to identify any potential off-target effects.

Synthesis Methods

2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-N-(2-aminoethyl)carbamic acid. The final step involves the reaction of the resulting N-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide with hydroxylamine hydrochloride to yield 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide.

Scientific Research Applications

2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit various biochemical and physiological effects, making it useful in a wide range of research applications. Some of the key areas of research where 2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide has been used include cancer research, neuroscience, and drug discovery.

properties

IUPAC Name

2-hydroxy-3-methyl-N-[2-(methylcarbamoylamino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-8-4-3-5-9(10(8)16)11(17)14-6-7-15-12(18)13-2/h3-5,16H,6-7H2,1-2H3,(H,14,17)(H2,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOFPKXWOQXOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCNC(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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